![molecular formula C22H20F3NO6 B2609294 7-Hydroxy-3-(4-methoxyphenoxy)-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one CAS No. 302952-71-2](/img/structure/B2609294.png)
7-Hydroxy-3-(4-methoxyphenoxy)-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one
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Description
7-Hydroxy-3-(4-methoxyphenoxy)-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one is a useful research compound. Its molecular formula is C22H20F3NO6 and its molecular weight is 451.398. The purity is usually 95%.
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Scientific Research Applications
Synthesis in Organic Chemistry
The chromene compound plays a significant role in the synthesis of naphthopyran and naphthopyrandione units, which are integral to photochromic materials and biologically active natural products. Rawat et al. (2006) describe its use in reactions with phenylacetylene and other alkynes to produce 7-hydroxy-10-methoxy-3H-naphtho[2.1-b]pyrans, demonstrating its utility in complex organic synthesis processes (Rawat, Prutyanov, & Wulff, 2006).
Precursor for DNA-PK Inhibitors
This chromene derivative is a crucial intermediate for synthesizing DNA-dependent protein kinase (DNA-PK) inhibitors. Aristegui et al. (2006) developed methods to synthesize 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, demonstrating its relevance in creating compounds that inhibit DNA-PK, an enzyme essential in DNA repair processes (Aristegui, Desage El-Murr, Golding, Griffin, & Hardcastle, 2006).
Green Chemistry Applications
In green chemistry, this compound is used in water-catalyzed reactions for the synthesis of dihydropyrano[c]chromene. Heravi et al. (2011) emphasize the significance of this process in reducing the use of harmful organic solvents, showcasing the compound's role in eco-friendly chemistry (Heravi, Zakeri, & Mohammadi, 2011).
Potential in Medical Imaging
Gao et al. (2012) explored the synthesis of carbon-11-labeled chromen-4-one derivatives as potential PET agents for imaging DNA-PK in cancer. This application underscores the compound's potential in developing advanced diagnostic tools for cancer research (Gao, Wang, Miller, & Zheng, 2012).
Role in Antimicrobial Activity
Sahoo et al. (2019) investigated Mannich-based 4-hydroxy coumarin derivatives containing the chromene compound for their antibacterial properties against urinary tract infections. This study highlights its potential in developing new antibacterial agents (Sahoo, Paidesetty, Dehury, & Padhy, 2019).
properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenoxy)-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO6/c1-29-13-2-4-14(5-3-13)31-20-18(28)15-6-7-17(27)16(12-26-8-10-30-11-9-26)19(15)32-21(20)22(23,24)25/h2-7,27H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZPPYIFSVHUQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-(4-methoxyphenoxy)-8-(morpholinomethyl)-2-(trifluoromethyl)-4H-chromen-4-one |
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